Orthogonal Boc Protection Pattern Enables Chemoselective Ring-Nitrogen Coupling — Absent in the 1-Boc Regioisomer
The target compound (CAS 2306245-88-3) carries a Boc-protected N-methylamino group at the C4 position while the pyrrolidine ring nitrogen (N1) is free. Its direct regioisomer (CAS 1932134-05-8) places Boc on the ring nitrogen and leaves the C4-methylamino group unprotected . This distinction is not merely structural: the target compound's free N1 can be directly coupled to carboxylic acids or activated esters under standard peptide-coupling conditions without disturbing the C4 side-chain, whereas the regioisomer requires deprotection of the ring nitrogen before any N1-directed chemistry can proceed. Quantitative vendor specifications confirm the two regioisomers are sold as distinct catalog items with identical molecular formulas (C₁₁H₂₀N₂O₄, MW 244.29) but different CAS numbers, underscoring their non-interchangeability .
| Evidence Dimension | Site of Boc protection (determines chemoselective reactivity) |
|---|---|
| Target Compound Data | Boc on C4-N(CH₃); N1 ring amine free (CAS 2306245-88-3) |
| Comparator Or Baseline | (2R,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid: Boc on N1; C4-NHCH₃ free (CAS 1932134-05-8) |
| Quantified Difference | Regioisomeric protection; orthogonal synthetic utility profiles; two distinct commercial products |
| Conditions | Commercially available purity specifications: both ≥95% (MolCore, Leyan); distinct CAS registry numbers |
Why This Matters
For procurement, selecting the correct regioisomer eliminates an entire deprotection/reprotection sequence if the synthetic route requires direct coupling at the pyrrolidine nitrogen.
